molecular formula C24H40N2O5 B13825828 dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B13825828
M. Wt: 436.6 g/mol
InChI Key: QYEOQPFAYJEDFE-SBSPUUFOSA-N
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Description

Dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic compound that features a combination of cyclohexyl, furan, and propanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves multi-step organic reactions. The starting materials might include cyclohexylamine, furan derivatives, and protected amino acids. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the availability of raw materials, reaction scalability, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the furan ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, the compound could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylamine derivatives
  • Furan-based compounds
  • Amino acid derivatives

Uniqueness

What sets dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate apart is its unique combination of functional groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H40N2O5

Molecular Weight

436.6 g/mol

IUPAC Name

dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1

InChI Key

QYEOQPFAYJEDFE-SBSPUUFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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